2-(1-benzofuran-4-yl)acetonitrile
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Overview
Description
2-(1-Benzofuran-4-yl)acetonitrile is an organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-4-yl)acetonitrile typically involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents in acetonitrile . Another method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride, followed by reductive desulfurization .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal-free cyclization techniques. These methods are designed to be efficient and yield high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include benzofuran-4-carboxylic acid derivatives, benzofuran-4-amine derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
2-(1-Benzofuran-4-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-(1-Benzofuran-2-yl)acetonitrile
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile
Uniqueness
2-(1-Benzofuran-4-yl)acetonitrile is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84549-02-0 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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